1-Hydroxybenzotriazol-5-amine
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Overview
Description
1-Hydroxybenzotriazol-5-amine is an organic compound that is a derivative of benzotriazole. It is known for its utility in various chemical reactions, particularly in peptide synthesis. This compound is a white crystalline powder and is often used to suppress racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxybenzotriazol-5-amine can be synthesized through several methods. One common method involves the reaction of benzotriazole with hydroxylamine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. The process includes the careful control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxybenzotriazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzotriazole N-oxide derivatives.
Reduction: It can be reduced to form benzotriazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzotriazole derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1-Hydroxybenzotriazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis to improve coupling efficiency and reduce racemization.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Hydroxybenzotriazol-5-amine involves its ability to form activated esters with carboxylic acids. These activated esters are highly reactive and facilitate the formation of amide bonds in peptide synthesis. The compound acts as a coupling agent, reducing the activation energy required for the reaction and thereby increasing the overall efficiency .
Comparison with Similar Compounds
1-Hydroxybenzotriazol-5-amine can be compared with other similar compounds such as:
Benzotriazole: While benzotriazole itself is a versatile synthetic auxiliary, this compound offers enhanced reactivity due to the presence of the hydroxyl group.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry, but they differ in their structural framework and specific applications.
The uniqueness of this compound lies in its ability to improve peptide synthesis efficiency and reduce racemization, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
1-hydroxybenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKHDUCLASGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352643-36-8 |
Source
|
Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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